REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:11][CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:14][CH2:13][CH2:12][Br:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|
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Name
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|
Quantity
|
9 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)S
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Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
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Smiles
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BrCCCBr
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution was then stirred for 30 minutes at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)SCCCBr
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |